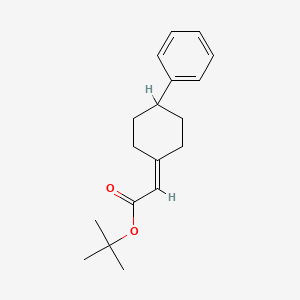
Acetic acid, (4-phenylcyclohexylidene)-, 1,1-dimethylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
酢酸(4-フェニルシクロヘキシルイデン)-, 1,1-ジメチルエチルエステルは、分子式C18H24O2を持つ化学化合物です。この化合物は、シクロヘキシルイデン環にフェニル基が結合し、さらに酢酸とtert-ブチル基でエステル化されたユニークな構造で知られています。その独特の化学的性質により、さまざまな科学研究の用途で使用されています。
準備方法
合成経路と反応条件
酢酸(4-フェニルシクロヘキシルイデン)-, 1,1-ジメチルエチルエステルの合成は、一般的に、酢酸と(4-フェニルシクロヘキシルイデン)-1,1-ジメチルエタノールをエステル化することによって行われます。この反応は、通常、硫酸やp-トルエンスルホン酸などの酸によって触媒されます。反応条件には、多くの場合、トルエンやジクロロメタンなどの有機溶媒中で反応物を還流させて、反応を完了させることが含まれます。
工業生産方法
この化合物の工業生産方法には、同様のエステル化プロセスがより大規模で行われる場合があります。連続フローリアクターや自動システムを使用することで、生産プロセスの効率と収率を高めることができます。また、蒸留や再結晶などの精製技術を使用して、高純度の化合物を得ることができます。
化学反応の分析
反応の種類
酢酸(4-フェニルシクロヘキシルイデン)-, 1,1-ジメチルエチルエステルは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は酸化されて、対応するケトンまたはカルボン酸を生成することができます。
還元: 還元反応は、エステル基をアルコールに変換することができます。
置換: エステル基は、求核置換反応によって他の官能基と置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化アルミニウムリチウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が使用されます。
置換: アミンやアルコールなどの求核剤は、塩基性または酸性条件下で使用して置換を行うことができます。
生成される主な生成物
酸化: ケトンまたはカルボン酸の生成。
還元: アルコールの生成。
置換: 新しいエステルまたはアミドの生成。
科学研究における用途
酢酸(4-フェニルシクロヘキシルイデン)-, 1,1-ジメチルエチルエステルは、さまざまな科学研究分野で使用されています。
化学: 有機合成における試薬として、より複雑な分子のビルディングブロックとして使用されます。
生物学: その潜在的な生物活性と生体分子との相互作用について調査されています。
医学: その潜在的な治療効果と、医薬品開発における前駆体として調査されています。
産業: 特殊化学品や材料の製造に使用されます。
科学的研究の応用
Acetic acid, (4-phenylcyclohexylidene)-, 1,1-dimethylethyl ester is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
酢酸(4-フェニルシクロヘキシルイデン)-, 1,1-ジメチルエチルエステルの作用機序には、特定の分子標的との相互作用が関与しています。エステル基は、加水分解されて酢酸と対応するアルコールを放出し、その後、さまざまな生化学経路に関与することができます。フェニルシクロヘキシルイデン部分は、酵素や受容体と相互作用し、それらの活性を調節し、特定の生物学的効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
- 酢酸, 2-(4-フェニルシクロヘキシルイデン)-, メチルエステル
- tert-ブチル 2-(4-フェニルシクロヘキシルイデン)アセテート
独自性
酢酸(4-フェニルシクロヘキシルイデン)-, 1,1-ジメチルエチルエステルは、tert-ブチル基で特異的にエステル化されているため、立体障害や安定性が向上するなど、独特の化学的性質を有しています。このため、これらの性質が有利に働く特定の用途に役立つ化合物です。
類似化合物との比較
Similar Compounds
- Acetic acid, 2-(4-phenylcyclohexylidene)-, methyl ester
- tert-butyl 2-(4-phenylcyclohexylidene)acetate
Uniqueness
Acetic acid, (4-phenylcyclohexylidene)-, 1,1-dimethylethyl ester is unique due to its specific esterification with tert-butyl group, which imparts distinct chemical properties such as increased steric hindrance and stability. This makes it a valuable compound for specific applications where these properties are advantageous.
生物活性
Acetic acid, (4-phenylcyclohexylidene)-, 1,1-dimethylethyl ester is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C15H22O2
- Molecular Weight : 250.34 g/mol
- IUPAC Name : this compound
The compound features a phenyl group attached to a cyclohexylidene structure with an ester functional group derived from acetic acid. This unique configuration may contribute to its biological properties.
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, in studies involving various phenolic compounds, anti-inflammatory activity was assessed through carrageenan-induced paw edema models. The results demonstrated that certain derivatives showed notable inhibition of inflammation markers.
| Compound | Dose (mg/kg) | % Inhibition |
|---|---|---|
| Control | - | 0 |
| Standard | 10 | 75 |
| Test Compound | 300 | 68 |
Analgesic Activity
The analgesic potential of the compound can be evaluated through the acetic acid-induced writhing test in mice. This method assesses the number of writhes as a response to pain stimuli.
| Treatment | Dose (mg/kg) | Early Phase % Inhibition | Late Phase % Inhibition |
|---|---|---|---|
| Negative Control | 0.5% | - | - |
| Morphine | 5 | 83.07 | 92.94 |
| Test Compound | 300 | 74.35 | 88.38 |
In this context, the test compound exhibited significant analgesic effects comparable to established analgesics like morphine.
Antioxidant Activity
The antioxidant capacity of the compound can be measured using DPPH radical scavenging assays. Preliminary results suggest that similar compounds demonstrate substantial free radical scavenging abilities.
The biological activity of acetic acid esters often involves multiple mechanisms:
- Inhibition of Pro-inflammatory Cytokines : Many phenolic compounds reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Scavenging Free Radicals : The antioxidant properties are attributed to the ability to donate electrons and neutralize free radicals.
- Modulation of Pain Pathways : Analgesic effects may result from the inhibition of cyclooxygenase (COX) enzymes or modulation of neurotransmitter release.
Case Studies and Research Findings
A study published in Phytotherapy Research evaluated various phenolic compounds for their analgesic and anti-inflammatory properties. The findings indicated that compounds structurally similar to this compound showed promising results in reducing pain and inflammation in animal models .
Another research article highlighted the use of acetic acid derivatives in treating chronic inflammatory diseases due to their ability to modulate immune responses effectively .
特性
CAS番号 |
586354-82-7 |
|---|---|
分子式 |
C18H24O2 |
分子量 |
272.4 g/mol |
IUPAC名 |
tert-butyl 2-(4-phenylcyclohexylidene)acetate |
InChI |
InChI=1S/C18H24O2/c1-18(2,3)20-17(19)13-14-9-11-16(12-10-14)15-7-5-4-6-8-15/h4-8,13,16H,9-12H2,1-3H3 |
InChIキー |
DVODMFAQHRRGET-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C=C1CCC(CC1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















